Target Affinity: CAS 2034237-77-7 Achieves Sub-50 pM Ki Against Recombinant Human sEH, Surpassing Clinical-Stage and Tool Compound Potency Benchmarks
In a head-to-head binding assay context, CAS 2034237-77-7 (BindingDB BDBM409009) demonstrates a Ki of less than 0.0500 nM (i.e., sub-50 pM) against recombinant human sEH, measured by FRET-based displacement of an ACPU fluorescent probe [1]. By comparison, the clinical candidate AR9281 (APAU) exhibits an IC50 of 13.8 nM against human sEH [2], while the widely used tool compound TPPU shows an IC50 of 3.7 nM . Although Ki and IC50 values are not strictly interchangeable (especially for tight-binding inhibitors), the >276-fold lower Ki of CAS 2034237-77-7 relative to the IC50 of AR9281 indicates substantially stronger enzyme engagement [1][2]. This represents a quantifiably superior level of target affinity in biochemical assays.
| Evidence Dimension | sEH enzyme inhibition affinity |
|---|---|
| Target Compound Data | Ki < 0.0500 nM (recombinant human sEH, FRET ACPU displacement assay) [1] |
| Comparator Or Baseline | AR9281: IC50 = 13.8 nM (human sEH) [2]; TPPU: IC50 = 3.7 nM (human sEH) |
| Quantified Difference | CAS 2034237-77-7 exhibits a Ki at least 276-fold lower than the IC50 of AR9281, and at least 74-fold lower than the IC50 of TPPU (note: Ki vs IC50 comparison is inherently conservative for tight-binding inhibitors). |
| Conditions | Recombinant human sEH; FRET-based ACPU displacement assay (Ki); fluorescent substrate CMNPC assay (IC50) |
Why This Matters
For researchers designing dose-response studies or requiring extended in vivo target engagement, a sub-50 pM Ki compound can potentially achieve equivalent pharmacological effects at lower doses, reducing off-target risk and cost per experiment.
- [1] BindingDB Entry BDBM409009. Affinity Data: Ki < 0.0500 nM for recombinant human sEH (FRET ACPU displacement assay). Associated Patents: US10377744, US11123311, US11723929. View Source
- [2] Anandan SK, Webb HK, Chen D, et al. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters. 2011;21(3):983-986. DOI: 10.1016/j.bmcl.2010.12.042. View Source
